molecular formula C14H20BClN2O4S B13874401 N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide

Cat. No.: B13874401
M. Wt: 358.7 g/mol
InChI Key: KGBXZEPOGCZENZ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide: is an organic compound that features both borate and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials include 2-chloro-5-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclopropanation and sulfonamide formation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecules. Its borate group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology and Medicine: The compound’s sulfonamide group is known for its biological activity. It can act as an enzyme inhibitor or a ligand for specific receptors, making it valuable in drug discovery and development. Research has shown its potential in treating microbial infections and cancer .

Industry: In the materials science field, this compound can be used to create advanced materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and the development of new materials for electronic applications .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The borate group can participate in coordination chemistry, forming stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: Compared to similar compounds, N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of borate and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. Its structural features also provide enhanced stability and reactivity, making it a valuable compound in various scientific and industrial fields .

Properties

Molecular Formula

C14H20BClN2O4S

Molecular Weight

358.7 g/mol

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H20BClN2O4S/c1-13(2)14(3,4)22-15(21-13)9-7-11(12(16)17-8-9)18-23(19,20)10-5-6-10/h7-8,10,18H,5-6H2,1-4H3

InChI Key

KGBXZEPOGCZENZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3CC3

Origin of Product

United States

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